1-Methyl-4-nitrobenzimidazole
Overview
Description
1-Methyl-4-nitrobenzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Radiosensitizers
1-Methyl-4-nitrobenzimidazole has been utilized as a radiosensitizer in cancer treatment. Radiosensitizers are compounds that make tumor cells more sensitive to radiation therapy. The nitro group in the compound can interact with DNA in the presence of radiation, leading to increased DNA damage and thereby enhancing the efficacy of the radiation treatment .
Anesthetics
The benzimidazole derivatives have found applications as anesthetics. Their ability to interact with biological membranes and receptors can induce temporary loss of sensation or awareness, which is useful in various surgical procedures .
Anticancer Medications
Benzimidazole compounds, including 1-Methyl-4-nitrobenzimidazole, have been studied for their potential use as anticancer agents. They can interfere with the replication of cancer cells and induce apoptosis, which is the programmed cell death crucial for stopping cancer growth .
Agricultural Chemicals
In agriculture, 1-Methyl-4-nitrobenzimidazole derivatives can serve as pesticides, herbicides, and plant growth regulators. Their chemical structure allows them to interfere with the life cycle of pests and weeds, or to regulate the growth of crops to improve yield .
Synthetic Auxiliaries
Benzotriazole, a related compound, is known for its role as a synthetic auxiliary. It suggests that 1-Methyl-4-nitrobenzimidazole could also be used to activate molecules toward numerous transformations in synthetic chemistry, and can be removed readily at the end of the reaction sequence .
Pharmacological Research
Benzimidazole derivatives are significant in pharmacological research due to their structural similarity to naturally occurring biomolecules. They have been used to develop new medications with broad-spectrum pharmacological properties, ranging from antibacterial effects to treatments for more virulent diseases .
Mechanism of Action
Benzimidazoles have been found to interact with various targets, including enzymes and proteins, leading to a wide range of therapeutic uses such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
The mode of action of benzimidazoles often involves their interaction with the eukaryotic cytoskeletal protein, tubulin . This interaction can result in changes in cell structure and function, affecting various biochemical pathways.
The pharmacokinetics of benzimidazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific compound and its chemical structure. These properties can significantly impact the bioavailability of the compound .
The result of the action of benzimidazoles can include molecular and cellular effects such as inhibition of cell division, disruption of cellular structures, and induction of cell death .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of benzimidazoles .
properties
IUPAC Name |
1-methyl-4-nitrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLMKPLHWAENSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363566 | |
Record name | 1-Methyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitrobenzimidazole | |
CAS RN |
31493-66-0 | |
Record name | 1-Methyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method for synthesizing 1-Methyl-4-nitrobenzimidazole?
A1: A recent study describes a simple and efficient method for synthesizing 1-Methyl-4-nitrobenzimidazole. The process involves the methylation of 4-nitrobenzoselenadiazole using dimethylsulphate. This reaction yields 1-N-methyl-4-nitrobenzoselenadiazolium methylsulphate, which upon alkaline ring-opening, produces 1-Methyl-4-nitrobenzimidazole in a high yield of 90%. [] This compound can also be synthesized by the monomethylation of 3-nitro-1,2-phenylenediamine. This multi-step procedure involves tosylation, methylation, and detosylation. []
Q2: Were there any challenges encountered during the synthesis of 1-Methyl-4-nitrobenzimidazole?
A2: While the synthesis of 1-Methyl-4-nitrobenzimidazole from 4-nitrobenzoselenadiazole proved successful, attempts to synthesize the analogous 1-methyl-5-nitrobenzimidazole from 5-nitrobenzoselenadiazole were met with challenges. Specifically, the methylation of 5-nitrobenzoselenadiazole followed by alkaline ring-opening resulted in an inseparable mixture of methylated products. [] This suggests that the position of the nitro group on the benzoselenadiazole ring significantly influences the selectivity of the methylation reaction.
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